DROMOSTANOLONE PROPIONATE

Catalog No.
S526641
CAS No.
521-12-0
M.F
C23H36O3
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DROMOSTANOLONE PROPIONATE

CAS Number

521-12-0

Product Name

DROMOSTANOLONE PROPIONATE

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1

InChI Key

NOTIQUSPUUHHEH-UXOVVSIBSA-N

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

2 alpha-methyldihydrotestosterone propionate, Drolban, dromostanolone propionate, drostanolone propionate, Masteril, Masterone, NSC 12198, NSC-12198

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C

Description

The exact mass of the compound Drostanolone propionate is 360.26645 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12198. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstanols - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Drostanolone propionate, also known by the trade name Masteron, is a synthetic androgen derived from dihydrotestosterone (DHT) []. While not approved for any medical use in the United States, research has explored its potential applications in specific areas:

Treatment of Androgen-Responsive Breast Cancer

One area of investigation concerns the use of Drostanolone propionate in the treatment of androgen-responsive breast cancer in postmenopausal women. Androgen receptors are present in some breast cancer cells, and Drostanolone propionate, by binding to these receptors, may play a role in slowing or stopping tumor growth []. However, more research is needed to determine its efficacy and safety compared to other available treatments.

Dromostanolone propionate, commonly known as drostanolone propionate, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is characterized by its propionate ester, which enhances its bioavailability and pharmacokinetic properties. Initially developed in the late 1950s and introduced for medical use in the early 1960s, this compound was primarily utilized in the treatment of breast cancer in postmenopausal women. Its unique structure allows it to exert significant anabolic effects while minimizing androgenic activity, making it suitable for both therapeutic and athletic applications .

Drostanolone propionate acts by binding to androgen receptors in cells, similar to testosterone []. This binding triggers changes in gene expression, leading to increased protein synthesis and muscle growth []. Additionally, drostanolone may have some anti-estrogen properties that contribute to its effects []. The specific mechanisms require further research.

Typical of anabolic steroids. Upon administration, it is hydrolyzed to release the active form, drostanolone. The compound itself does not aromatize into estrogenic metabolites due to its structural characteristics, which include a lack of a double bond at the C4 position and the presence of a methyl group at C2. This property significantly reduces estrogen-related side effects .

Key Reactions:

  • Hydrolysis: Drostanolone propionate is converted into drostanolone via ester hydrolysis.
  • Androgen receptor binding: The active form binds to androgen receptors, initiating a cascade of biological effects related to muscle growth and fat loss.

Dromostanolone propionate functions primarily as an agonist of the androgen receptor, leading to increased protein synthesis and decreased protein degradation. Its anabolic properties promote muscle growth and enhance physical performance without significant androgenic side effects. The compound also exhibits antitumor activity by inhibiting the proliferation of certain estrogen-dependent breast cancer cells through competitive inhibition of estrogen receptors .

Mechanism of Action:

  • Protein Synthesis: Enhances nitrogen retention and promotes muscle hypertrophy.
  • Antitumor Effects: Inhibits growth in estrogen receptor-positive breast cancers.

The synthesis of dromostanolone propionate involves several steps starting from dihydrotestosterone. A typical method includes:

  • Methylation: Dihydrotestosterone is treated with methyl formate and sodium methoxide to introduce a methyl group at the C2 position.
  • Hydrogenation: Catalytic hydrogenation is performed to reduce functional groups and stabilize the structure.
  • Esterification: The final step involves reacting drostanolone with propanoic acid to form dromostanolone propionate .

Dromostanolone propionate has both medical and non-medical applications:

  • Medical Uses: Originally used in hormone therapy for breast cancer treatment in women, leveraging its ability to inhibit tumor growth.
  • Athletic Uses: Popular among bodybuilders and athletes for its muscle-building properties without significant water retention or estrogenic effects.

Studies indicate that dromostanolone propionate interacts with various biological pathways:

  • Androgen Receptors: Strong binding affinity leads to enhanced anabolic effects.
  • Estrogen Receptors: Competitive inhibition may reduce estrogen-mediated tumor growth in breast cancer .
  • Prolactin Receptors: Potential inhibition may contribute to its antitumor properties.

Dromostanolone propionate shares similarities with several other anabolic steroids but stands out due to its unique profile:

Compound NameStructure TypeAnabolic/Androgenic RatioAromatizationMedical Use
DihydrotestosteroneNatural Androgen1:1YesHormone replacement therapy
TestosteroneNatural Androgen1:1YesHormone replacement therapy
Nandrolone DecanoateSynthetic Steroid3:1YesMuscle wasting disorders
Methenolone EnanthateSynthetic Steroid3:1NoMuscle wasting disorders
DrostanoloneSynthetic Steroid4:1NoBreast cancer treatment

Uniqueness of Dromostanolone Propionate

Dromostanolone propionate is particularly noted for its low androgenic effects compared to its anabolic activity, making it suitable for female patients and athletes seeking performance enhancement without significant side effects associated with other steroids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

360.26644501 g/mol

Monoisotopic Mass

360.26644501 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

128.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X20UZ57G4O

Drug Indication

For use in females, for palliation of androgenresponsive recurrent mammary cancer in women who are more than one year but less than five years postmenopausal.

Pharmacology

Dromostanolone is a synthetic androgen, or male hormone, similar to testosterone. Dromostanolone works by attaching itself to androgen receptors; this causes it to interact with the parts of the cell involved in the making of proteins. It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others. These proteins have a variety of effects, including blocking the growth of some types of breast cancer cells, stimulating cells that cause male sexual characteristics, and stimulating the production of red blood cells.
Dromostanolone Propionate is the propionate salt form of dromostanolone, a synthetic anabolic steroid related to dihydrotestosterone that has antiestrogenic effects. Dromostanolone inhibits the growth of estrogen receptor-presenting breast cancers; its virilizing effects limit its clinical usefulness. (NCI)

Mechanism of Action

Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor. This causes downstream genetic transcriptional changes. This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism. The antitumour activity of dromostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Other CAS

521-12-0

Absorption Distribution and Excretion

Well absorbed following parenteral administration.

Wikipedia

Drostanolone_propionate
Hachimycin

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Marinov L, Tsekova V, Koĭnov K, Velikova M, Micheva D. [Drostanolone propionate (masteril) in disseminated breast cancer in women. Immediate results]. Khirurgiia (Sofiia). 1987;40(6):80-6. Bulgarian. PubMed PMID: 2830431.
2: Trams G. Effect of drostanolone propionate on the binding of oestradiol and dihydrotestosterone by normal and malignant target tissues. Eur J Cancer. 1977 Feb;13(2):149-53. PubMed PMID: 576855.
3: Chowdhury MS, Banks AJ, Bond WH, Jones WG, Ward HW. A comparison of drostanolone propionate (Masteril) and nandrolone decanoate (Deca-durabolin) in the treatment of breast carcinoma. Clin Oncol. 1976 Sep;2(3):203-6. PubMed PMID: 1036981.
4: von Lieven H, Büll U. [The treatment of metastasising mammary carcinoma with drostanolone propionate (masterid) (author's transl)]. MMW Munch Med Wochenschr. 1974 Nov 22;116(47):2043-6. German. PubMed PMID: 4216810.
5: Drings P, Fritsch H, Schmidt-Hermes HJ. [Experiences with Drostanolone-Propionate (Masterid) in metastasizing breast carcinoma]. Ther Ggw. 1972 Apr;111(4):547-8 passim. German. PubMed PMID: 5029717.
6: Van der Gugten AA. The effect of I-(morpholinomethyl)-4-phtalimido-piperidindione-2,6 and drostanolone propionate on the plasma prolactin concentration of oestrone-treated orchidectomized R-Amsterdam rats. Eur J Cancer. 1971 Dec;7(6):581-2. PubMed PMID: 5172331.
7: Petit JC, Klein T, Rodier D. [Hormonal therapy of advanced breast cancer with drostanolone propionate]. Bull Cancer. 1971 Oct-Dec;58(4):511-22. French. PubMed PMID: 4115657.
8: Poddig-von Riegen S, Notter G. [Treatment of disseminated mammary carcinoma with drostanolone propionate (Masterid). Report on 22 treated cases]. Munch Med Wochenschr. 1971 Apr 30;113(18):695-7. German. PubMed PMID: 5108667.
9: Brown IG. Treatment of disseminated mammary carcinoma with drostanolone propionate. Practitioner. 1970 Sep;205(227):336-7. PubMed PMID: 5536680.
10: Heney NM. Treatment of advanced breast carcinoma with drostanolone propionate. A case report. Bristol Med Chir J. 1970 Jul;85(315):75-6. PubMed PMID: 5536155.

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